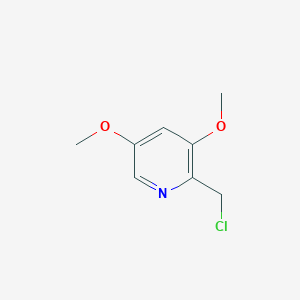![molecular formula C6H6ClN3O B15221224 1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride CAS No. 3268-69-7](/img/structure/B15221224.png)
1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride can be synthesized through the cyclization of methyl a-chloronicotinate with hydrazine . The reaction typically involves the following steps:
Preparation of Methyl a-Chloronicotinate: This intermediate is synthesized by reacting nicotinic acid with thionyl chloride in the presence of methanol.
Cyclization with Hydrazine: The methyl a-chloronicotinate is then treated with hydrazine hydrate under reflux conditions to form the desired pyrazolopyridine structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide (MnO2) in toluene.
Reduction: Hydrogen gas with palladium on carbon (Pd/C).
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of oxidized derivatives with potential changes in the functional groups.
Reduction: Formation of reduced derivatives, often leading to the removal of oxygen-containing groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but differ in the position of the nitrogen atoms in the rings.
Pyrazolo[3,4-d]pyrimidines: These compounds have an additional nitrogen atom in the pyridine ring, which can alter their chemical and biological properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have a triazole ring fused to the pyrazolopyridine structure, providing unique properties and applications.
The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
3268-69-7 |
|---|---|
Fórmula molecular |
C6H6ClN3O |
Peso molecular |
171.58 g/mol |
Nombre IUPAC |
1,2-dihydropyrazolo[4,3-c]pyridin-3-one;hydrochloride |
InChI |
InChI=1S/C6H5N3O.ClH/c10-6-4-3-7-2-1-5(4)8-9-6;/h1-3H,(H2,8,9,10);1H |
Clave InChI |
FMQQZNFXMOYPIS-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=C1NNC2=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 2-[2-(aminomethyl)cyclopropyl]acetate](/img/structure/B15221167.png)
![6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylmethanamine;hydrochloride](/img/structure/B15221174.png)


![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-bromophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15221197.png)




